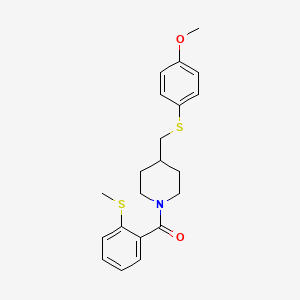

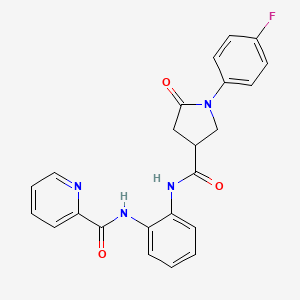

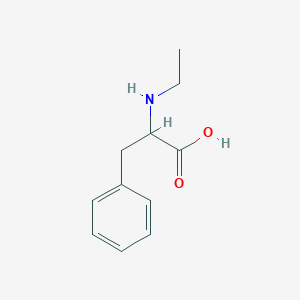

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, has been achieved through the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For instance, the molecular structures of4-((((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route are reported . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance,4-Piperidinemethanol is a cyclic secondary amine. Its standard molar enthalpies of combustion, sublimation and formation have been determined .

科学的研究の応用

Selective Estrogen Receptor Modulators (SERMs)

Research indicates that compounds similar to (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone can act as Selective Estrogen Receptor Modulators (SERMs). These compounds show estrogen agonist-like actions on bone tissues and serum lipids, while displaying potent estrogen antagonist properties in breast and uterus. For example, a study on raloxifene derivatives, which share structural similarities with the compound , showed increased estrogen antagonist potency, suggesting potential applications in treating conditions like breast cancer or osteoporosis (Palkowitz et al., 1997).

Antimicrobial Applications

Certain derivatives of this compound have demonstrated antimicrobial properties. A study highlighted the synthesis of antimicrobial 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives, indicating potential use in developing new antimicrobial agents (Ramudu et al., 2017).

Molecular Docking and Antiviral Activity

Molecular docking studies of similar compounds have been conducted to explore their antiviral activities. These studies involve understanding pharmacokinetic behavior and hydrogen bonding interactions, which could lead to the development of new antiviral drugs. An example is the study of a compound with a similar molecular structure, highlighting its potential in antiviral applications (FathimaShahana & Yardily, 2020).

Structural and Theoretical Studies

The structural and theoretical studies of related compounds have been conducted to understand their molecular behavior. For instance, a study on a compound with a similar structure focused on thermal, optical, etching studies, and density functional theory calculations, which can be crucial for material science applications (Karthik et al., 2021).

Development of Novel Anticancer Agents

Compounds structurally related to this compound have been synthesized for potential use as anticancer agents. For example, the synthesis of novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives has been reported, with some showing promising antileukemic activity (Vinaya et al., 2011).

特性

IUPAC Name |

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2S2/c1-24-17-7-9-18(10-8-17)26-15-16-11-13-22(14-12-16)21(23)19-5-3-4-6-20(19)25-2/h3-10,16H,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMDOWWTTOYRDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2833789.png)

![2-ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2833790.png)

![3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2833802.png)

![N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2833809.png)